molecular formula C22H22N4O2 B2857265 N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105212-26-7

N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No. B2857265
CAS RN: 1105212-26-7
M. Wt: 374.444
InChI Key: BAQCVUFNJXPNHV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Properties

A study highlighted compounds similar to N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, emphasizing their potential as antidepressants with reduced side effects. This particular compound was noted for its comparable potency to imipramine in animal-based antidepressant assays but with lesser anticholinergic action and no antagonism of the antihypertensive effects of clonidine and guanethidine (Bailey et al., 1985).

Synthesis of Pyrimido[5,4-b]Indole Derivatives

A study involving methyl 3-amino-1H-indole-2-carboxylates led to the formation of 5H-pyrimido[5,4-b]indole derivatives, closely related to the chemical structure of interest. This research is significant for the development of new compounds with potential therapeutic applications (Shestakov et al., 2009).

Anti-inflammatory Applications

In a study exploring N-pyridinyl(methyl)indolylpropanamides, compounds structurally similar to the one of interest, were identified as potent non-acidic NSAIDs. These compounds, particularly effective in TPA-induced mouse ear swelling assays, showed higher activity than ibuprofen and were comparable to dexamethasone, suggesting their potential as anti-inflammatory agents (Dassonville et al., 2008).

Photoreactive Properties

Research on N,N-dimethylpyruvamide (DMPA), a compound with some similarity to the chemical , revealed interesting photoreactive properties in solvents like methanol and ethanol. The study's findings contribute to the understanding of photochemical reactions in organic compounds and their potential applications in various fields, including materials science (Shima et al., 1984).

Herbicidal Activity

A related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrated effectiveness as a herbicide. Its crystal structure and herbicidal activity were thoroughly studied, offering insights into the use of similar compounds in agricultural applications (Liu et al., 2008).

Palladium-Catalyzed Cyanation

Another study focused on the palladium-catalyzed cyanation of heteroarenes using N,N-dimethylformamide, a process relevant to the synthesis of aryl nitriles. This research could have implications for the synthesis of similar compounds and their applications in various chemical reactions (Ding & Jiao, 2011).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-13-4-7-18-17(10-13)20-21(25-18)22(28)26(12-23-20)9-8-19(27)24-16-6-5-14(2)15(3)11-16/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQCVUFNJXPNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.